molecular formula C14H20Br2ClNO B14655914 2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-47-3

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride

Cat. No.: B14655914
CAS No.: 52702-47-3
M. Wt: 413.57 g/mol
InChI Key: HVQIXJCPOMXWPA-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a cyclohexylmethylamino group, and a phenol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multi-step organic reactions The process begins with the bromination of phenol to introduce bromine atoms at the 2 and 4 positionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and minimize the production time .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, debrominated phenols, and substituted phenol derivatives .

Scientific Research Applications

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]aniline: Similar structure but with an aniline group instead of phenol.

    2,6-Dibromo-4-methylphenol: Lacks the cyclohexylmethylamino group.

    2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol: Without the hydrochloride salt

Uniqueness

2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

52702-47-3

Molecular Formula

C14H20Br2ClNO

Molecular Weight

413.57 g/mol

IUPAC Name

2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19Br2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H

InChI Key

HVQIXJCPOMXWPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)O.Cl

Origin of Product

United States

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